3-Methyl-5-(methylthio)benzoic acid
Description
3-Methyl-5-(methylthio)benzoic acid is a benzoic acid derivative featuring a methyl group at position 3 and a methylthio (-SCH₃) group at position 5 on the aromatic ring. This compound is synthesized via nucleophilic aromatic substitution, as demonstrated in and , where 5-fluoro-3-methyl-2-nitrobenzoic acid reacts with sodium thiomethoxide at 150°C to yield 3-methyl-5-(methylthio)-2-nitrobenzoic acid (74% yield, m.p. 178°C). Subsequent reduction with sodium hydrosulfite produces 2-amino-3-methyl-5-(methylthio)benzoic acid (quantitative yield, m.p. 172°C) .
The methylthio group enhances lipophilicity and may improve plant uptake in agrochemical applications, as sulfimine derivatives of this compound exhibit insecticidal activity with competitive water solubility compared to cyantraniliprole . Key physicochemical properties include:
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
MDGSGTWXWUFJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Principle
The most efficient and industrially applicable method involves reacting chlorobenzonitrile (specifically o-chlorobenzonitrile) with sodium methyl mercaptide in the presence of a three-phase phase transfer catalyst (PTC), followed by alkaline hydrolysis to yield the desired acid (this compound).
- Nucleophilic substitution of the chlorine atom in chlorobenzonitrile by sodium methyl mercaptide under PTC conditions to form methylthiobenzonitrile.
- Hydrolysis of the nitrile group to the corresponding carboxylic acid under alkaline conditions.
- Acidification to precipitate the crude acid.
- Purification by distillation.
Catalysts and Solvents
- Phase Transfer Catalysts: Resin-immobilized quaternary ammonium salts or quaternary phosphonium salts are used as three-phase PTCs. These catalysts facilitate the transfer of the nucleophile into the organic phase where the chlorobenzonitrile resides.
- Organic Solvents: Preferred solvents include monochlorobenzene, xylene, dichlorobenzene, toluene, and benzene, with monochlorobenzene being the most effective.
Reaction Conditions
- Temperature during nucleophilic substitution: 60–80 °C.
- Sodium methyl mercaptide is added slowly over 3 hours under vigorous stirring.
- After substitution, solid alkali (NaOH or KOH) is added, and the mixture is heated to 100–110 °C for hydrolysis.
- The reaction is continued until no ammonia gas is detected, indicating complete hydrolysis.
Workup and Purification
- After reaction completion, the mixture is cooled and transferred to a separatory funnel.
- The organic layer is separated.
- The aqueous layer is acidified with hydrochloric acid (20–35%) to pH 1–2 to precipitate crude this compound.
- The crude product is filtered and purified by fractional distillation under controlled temperature (290–310 °C depending on isomer).
Representative Experimental Data
| Example | Organic Solvent | Catalyst (g) | Alkali Type | Alkali Amount (g) | Yield (g) | Purity (%) (GC) | Distillation Temp. (°C) |
|---|---|---|---|---|---|---|---|
| 1 | Xylene | 2 (quaternary ammonium) | NaOH | 25 | 75.7 | 98.3 | 293–298 |
| 2 | Monochlorobenzene | 2 (quaternary ammonium) | NaOH | 25 | 78.3 | 98.7 | 293–298 |
| 3 | Dichlorobenzene | 4 (quaternary ammonium) | KOH | 35 | 76.5 | 97.3 | 293–298 |
| 4 | Monochlorobenzene | 4 (quaternary phosphonium) | NaOH (30%) | 70 (solution) | 77.6 | 98.5 | 290–298 |
| 5 | Dichlorobenzene | 4 (quaternary phosphonium) | NaOH | 25 | 75.2 | 98.2 | 290–298 |
Catalyst Preparation
- The resin-supported quaternary ammonium/phosphonium salts are prepared via copolymerization of styrene and divinylbenzene, chloromethylation, and subsequent reaction with triethylamine or tributylphosphine.
- The catalyst beads are washed and dried before use.
- These catalysts are reusable and easily separated by filtration.
Alternative Method: Methylation of 3-Mercapto-benzoic Acid Methyl Ester
Synthetic Route
- 3-Mercapto-benzoic acid is first converted to its methyl ester.
- The methyl ester is treated with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 0 °C to room temperature to yield 3-methylsulfanyl-benzoic acid methyl ester.
- Hydrolysis of the methyl ester with sodium hydroxide in methanol/THF mixture at 70 °C yields 3-methylsulfanyl-benzoic acid.
Reaction Details
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation | Methyl iodide, K2CO3, DMF, 0 °C to RT, 1 h | 96 | High purity oil obtained |
| Hydrolysis | NaOH (1N), MeOH/THF, 70 °C, 1 h | 97 | White solid acid product |
Analytical Data
- 1H NMR (DMSO) for 3-methylsulfanyl-benzoic acid: δ 13.1 (broad s, 1H, COOH), aromatic protons 7.44–7.76 ppm, methylthio singlet at 2.52 ppm.
Research Findings from Literature
- The nitration of 3-fluoro-5-methylbenzoic acid followed by thiomethylation and reduction steps can also lead to this compound derivatives, but these routes are more complex and less direct.
- The phase transfer catalysis method offers mild reaction conditions, high yield, and ease of scale-up.
- Gas chromatography analysis confirms product purity above 95% in all reported cases.
- The use of resin-immobilized catalysts facilitates catalyst recovery and reuse, improving process sustainability.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents | Catalyst | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Phase Transfer Catalysis | o-Chlorobenzonitrile | Sodium methyl mercaptide, NaOH | Resin-immobilized quaternary ammonium/phosphonium salts | 60–110 °C, 3–7 h reaction time | 70–78 | 95–99 | Industrially scalable, mild conditions |
| Methylation + Hydrolysis | 3-Mercapto-benzoic acid methyl ester | Methyl iodide, K2CO3, NaOH | None | 0 °C to RT (methylation), 70 °C (hydrolysis) | ~96 | >95 | Requires ester intermediate |
| Multi-step Nitration/Reduction | 3-Fluoro-5-methylbenzoic acid | Sodium thiomethoxide, reducing agents | None | High temperature, long time | Moderate | Not specified | More complex, less direct |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-Methyl-5-(methylthio)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylthio)benzoic acid involves its interaction with molecular targets and pathways. For example, in the design of small molecule inhibitors, it targets the LEDGF/p75-HIV integrase interaction, disrupting the integration of viral DNA into the host genome . The compound’s methylthio group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
4-(Methylthio)benzoic Acid
- Structure : Methylthio group at position 4 instead of 5.
- Source : Identified in Cymbopogon citrate essential oil ().
- However, direct data on its properties are unavailable in the provided evidence .
Substituent Variations
3-(Methylthio)-5-(trifluoromethyl)benzoic Acid
3-Methoxy-5-nitrobenzoic Acid
3-Hydroxy-5-methylbenzoic Acid
- Structure : Hydroxyl (-OH) at position 3 instead of methylthio.
- Implications : The -OH group increases polarity and acidity (pKa ~2.5–3.0 for benzoic acid derivatives), enhancing water solubility but reducing lipid membrane penetration () .
Key Differences
- Solubility : Methylthio derivatives (e.g., 3-methyl-5-(methylthio)benzoic acid) exhibit balanced lipophilicity and water solubility, advantageous for systemic agrochemicals. Hydroxy analogs are more water-soluble but less membrane-permeable .
- Acidity : Trifluoromethyl and nitro groups lower pKa values compared to methylthio or methyl substituents, influencing binding in biological systems .
- Synthetic Utility: Nitro and amino derivatives (e.g., 2-amino-3-methyl-5-(methylthio)benzoic acid) serve as intermediates for further functionalization, such as cyclization to benzoxazoles () .
Biological Activity
3-Methyl-5-(methylthio)benzoic acid (C₉H₁₀O₂S) is an aromatic compound that has garnered attention for its notable biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables.
Chemical Structure and Properties
This compound features a benzoic acid backbone with a methyl group and a methylthio group attached to the benzene ring. Its molecular weight is approximately 182.24 g/mol, and it exhibits unique chemical reactivity due to the presence of the methylthio group, which may enhance its solubility and interaction with biological targets .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have suggested that it may inhibit specific enzymes or receptors involved in inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases .
- Mechanism of Action : The compound's anti-inflammatory effects are believed to stem from its ability to modulate the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses .
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating potential applications in treating infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some of these compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylbenzoic Acid | C₈H₈O₂ | Lacks the methylthio group |
| 4-Methyl-5-(methylthio)benzoic Acid | C₉H₉O₂S | Different substitution pattern on benzene |
| 3,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | Contains two methyl groups, no sulfur |
| 4-(Methylthio)benzoic Acid | C₈H₈O₂S | Methylthio group at a different position |
The presence of both a methyl and a methylthio group at specific positions on the benzene ring contributes to the distinct biological properties of this compound compared to these similar compounds .
Case Studies
Several case studies have documented the biological effects of this compound. For instance:
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines treated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
- Animal Models : In animal models of inflammation, administration of this compound resulted in decreased swelling and pain responses, supporting its therapeutic potential .
Q & A
Q. Basic
- LC-MS : Quantify impurities using a C18 column with a gradient of acetonitrile/0.1% formic acid. Electrospray ionization (ESI) in negative mode detects the deprotonated molecular ion ([M-H]⁻) for precise mass analysis .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies substituents: δ 2.45 (s, 3H, -SCH₃), δ 2.50 (s, 3H, -CH₃), and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms carboxylate (δ 168–170 ppm) and methylthio groups (δ 15–18 ppm) .
- XRD : Resolve crystallographic ambiguities by comparing experimental vs. simulated powder diffraction patterns .
How can researchers address discrepancies in reported crystallographic data for derivatives of this compound?
Q. Advanced
- Comparative Crystallography : Analyze dihedral angles between the benzoic acid core and substituents. For example, methylthio groups may induce torsional strain, altering packing motifs .
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to predict stable conformers. Compare with experimental XRD data to identify metastable polymorphs .
- Variable-Temperature Studies : Perform XRD at 100–298 K to assess thermal expansion effects on unit cell parameters .
What strategies improve the catalytic efficiency of palladium complexes incorporating this compound derivatives?
Q. Advanced
- Ligand Design : Modify the carboxylate and methylthio groups to enhance Pd(II) coordination. For example, electron-withdrawing substituents increase Lewis acidity, improving oxidative addition rates .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize Pd intermediates. Additives like NEt₃ mitigate acid-induced catalyst decomposition .
- Kinetic Profiling : Monitor catalytic turnover via in situ IR spectroscopy to identify rate-limiting steps (e.g., CO insertion in carbonylation reactions) .
What are the recommended storage conditions to maintain the stability of this compound in research settings?
Q. Basic
- Temperature : Store at 2–8°C in amber glass vials to prevent thermal degradation and photolysis of the methylthio group .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylate moiety.
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) to validate shelf life. Monitor purity via HPLC .
How does the electron-withdrawing methylthio group influence the reactivity of this compound in nucleophilic reactions?
Q. Advanced
- Electronic Effects : The -SCH₃ group withdraws electron density via inductive effects, activating the aromatic ring toward electrophilic substitution at the para position.
- Acidity Enhancement : The carboxylate pKa decreases by ~0.5 units compared to unsubstituted benzoic acid, facilitating deprotonation in basic media .
- Steric Considerations : Methylthio’s bulkiness may hinder access to reactive sites; computational modeling (e.g., molecular docking) predicts steric clashes in enzyme-binding studies .
What solvent systems are recommended for recrystallizing this compound to obtain high-quality crystals for X-ray diffraction?
Q. Basic
- Binary Mixtures : Ethanol/water (7:3 v/v) at 60°C achieves slow cooling rates for large, defect-free crystals .
- Alternative Solvents : Dichloromethane/hexane (1:5) for rapid crystallization. Pre-filter solutions through 0.22 µm membranes to exclude particulate contaminants .
How can adsorption studies utilizing this compound be optimized for heavy metal ion removal from aqueous solutions?
Q. Advanced
- Functionalized Matrices : Immobilize the compound on mesoporous silica or graphene oxide via carboxylate coupling. BET analysis confirms increased surface area (>500 m²/g) for higher adsorption capacity .
- pH Optimization : Conduct batch experiments at pH 5–6 to maximize deprotonation of the carboxylate group, enhancing electrostatic interactions with metal cations (e.g., Co²⁺, Pb²⁺) .
- Regeneration Studies : Elute adsorbed ions using 0.1 M HNO₃ and assess reusability over 5 cycles via ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
